molecular formula C9H14SSi B1582952 Phenylthiotrimethylsilane CAS No. 4551-15-9

Phenylthiotrimethylsilane

Cat. No.: B1582952
CAS No.: 4551-15-9
M. Wt: 182.36 g/mol
InChI Key: VJMQFIRIMMSSRW-UHFFFAOYSA-N
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Description

Phenylthiotrimethylsilane, also known as (phenylthio)trimethylsilane, is an organosilicon compound with the molecular formula C10H16SSi. It is characterized by the presence of a silicon atom bonded to three methyl groups and one phenylthio group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylthiotrimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of trimethyl(phenylthio)silane often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Phenylthiotrimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfoxides and sulfones: from oxidation reactions.

    Reduced silanes: from reduction reactions.

    Substituted silanes: from substitution reactions.

Scientific Research Applications

Phenylthiotrimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl(phenylthio)silane exerts its effects is primarily through its ability to donate or accept electrons in chemical reactions. The silicon atom, with its three methyl groups, provides steric hindrance and electronic effects that influence the reactivity of the phenylthio group. This makes the compound a versatile reagent in various chemical transformations .

Properties

IUPAC Name

trimethyl(phenylsulfanyl)silane
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InChI

InChI=1S/C9H14SSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
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InChI Key

VJMQFIRIMMSSRW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)SC1=CC=CC=C1
Source PubChem
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Molecular Formula

C9H14SSi
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DSSTOX Substance ID

DTXSID0063523
Record name Phenylthiotrimethylsilane
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Molecular Weight

182.36 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Phenylthiotrimethylsilane
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CAS No.

4551-15-9
Record name [(Trimethylsilyl)thio]benzene
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Record name Phenylthiotrimethylsilane
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Record name Benzene, [(trimethylsilyl)thio]-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Trimethyl(phenylthio)silane facilitate the conversion of methylene acetals to bromoformates?

A1: Trimethyl(phenylthio)silane, in conjunction with N-bromosuccinimide (NBS), enables the transformation of methylene acetals into their corresponding bromoformates. This reaction proceeds through a radical pathway. [] This method offers a new approach to synthesizing bromoformates, valuable intermediates in organic synthesis.

Q2: Can you describe a specific application of Trimethyl(phenylthio)silane in the synthesis of sulfides?

A2: Trimethyl(phenylthio)silane serves as a convenient sulfur source for synthesizing aryl methyl and aryl phenyl sulfides. Reacting it with arenediazonium tetrafluoroborates produces the desired sulfides. [] This method offers a straightforward route to these important organic compounds.

Q3: What is the role of Trimethyl(phenylthio)silane in catalyzing the addition of benzenethiol to unsaturated systems?

A3: Trimethyl(phenylthio)silane acts as a catalyst in the addition of benzenethiol to various unsaturated systems like isocyanates, isothiocyanates, and activated double and triple bonds. [] It demonstrates superior catalytic activity compared to its tin and lead counterparts. The mechanism doesn't involve the formation of an insertion product, but rather a 1:1 adduct between the catalyst and the unsaturated system, which then reacts with benzenethiol.

Q4: Are there examples of Trimethyl(phenylthio)silane being used in the synthesis of complex molecules?

A4: Yes, Trimethyl(phenylthio)silane has been successfully employed in the preparation of diphenylphosphido- and phenylthio-bridged dinuclear platinum(II) complexes. [, ] This highlights its versatility in constructing complex organometallic compounds with potential applications in catalysis and materials science.

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